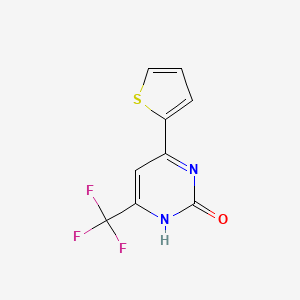

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-thiophen-2-yl-6-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2OS/c10-9(11,12)7-4-5(13-8(15)14-7)6-2-1-3-16-6/h1-4H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAZETBLNZFDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=O)NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353867 | |

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67804-95-9 | |

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the known chemical properties, synthesis, and potential biological significance of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol and related pyrimidine derivatives.

Core Chemical Properties

While specific experimental data for this compound is not extensively available in public literature, the fundamental properties can be derived from its structure and data from similar compounds.

| Property | Value | Source |

| Molecular Formula | C9H5F3N2OS | [1] |

| Molecular Weight | 246.21 g/mol | [1] |

| IUPAC Name | 4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ol | |

| CAS Number | 67804-95-9 | [1] |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not readily found in the surveyed literature.

Spectroscopic Data Insights

Detailed spectroscopic data for the specific title compound is not publicly available. However, analysis of related structures provides an expected profile. For instance, the 1H NMR spectra of similar pyrimidine derivatives often show characteristic peaks for the pyrimidine and substituent protons. The 13C NMR would similarly display distinct signals for the carbon atoms in the heterocyclic rings and the trifluoromethyl group. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight.

Synthesis and Experimental Protocols

The synthesis of this compound would likely follow established methods for pyrimidine synthesis. A common approach involves the cyclocondensation of a β-dicarbonyl compound (or a vinylogous equivalent) with a urea or thiourea derivative.

Hypothetical Synthetic Workflow:

A plausible synthetic route could involve the reaction of a trifluoromethylated β-ketoester bearing a thienyl group with urea.

Caption: Hypothetical synthesis of the target compound.

General Experimental Protocol for Pyrimidine Synthesis:

-

Reaction Setup: A solution of the β-dicarbonyl compound in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask.

-

Addition of Reagents: Urea and a catalytic amount of a base (e.g., sodium ethoxide) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is neutralized with an acid. The crude product is then purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The presence of a thiophene ring and a trifluoromethyl group in the title compound may enhance its biological efficacy.

Potential Mechanisms of Action:

Derivatives of pyrimidine have been shown to act as inhibitors of various enzymes, such as kinases and topoisomerases.[7][8] For instance, some pyrimidine-based compounds target EGFR and VEGFR-2, which are key players in cancer-related signaling pathways.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a hypothetical scenario where a pyrimidine derivative inhibits a generic kinase cascade, a common mechanism for anticancer drugs.

Caption: Hypothetical kinase inhibition pathway.

References

- 1. This compound/CAS:67804-95-9-HXCHEM [hxchem.net]

- 2. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 6. scispace.com [scispace.com]

- 7. 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound featuring a pyrimidine core substituted with a thiophene ring, a trifluoromethyl group, and a hydroxyl group. The presence of the trifluoromethyl group can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it of interest in medicinal chemistry.

Caption: Chemical structure of the target compound.

Spectroscopic Data (for Isomer: 6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-one)

The following tables summarize the spectroscopic data obtained for the constitutional isomer, 6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-one. This data can serve as a valuable reference for the characterization of the target compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data[1][2]

| Chemical Shift (δ, ppm) | Assignment |

| Specific peak assignments are not detailed in the source | Thiophene, Pyrimidine, and CF₃ carbons |

Note: The provided source only displays the spectrum without a detailed peak list.

Table 3: FTIR Spectroscopic Data (for a related derivative)

Based on data for 4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine, Ac derivative, the following are expected vibrational modes.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretch (for amine derivative) |

| ~1700 | C=O stretch (from acetyl group) |

| ~1600-1450 | C=C and C=N stretching in aromatic rings |

| ~1250-1050 | C-F stretching of CF₃ group |

Note: For the target compound, a broad O-H stretch would be expected around 3300-2500 cm⁻¹.

Table 4: Mass Spectrometry Data (for a related derivative)

The mass spectrum of the acetylated amine derivative provides insight into potential fragmentation patterns.

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of pyrimidine derivatives, which can be adapted for this compound.

Synthesis Protocol

A plausible synthetic route involves the cyclocondensation of a β-ketoester with urea.

Caption: A generalized workflow for the synthesis of the target compound.

Procedure:

-

Reaction Setup: To a solution of 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione in a suitable solvent such as ethanol, add an equimolar amount of urea.

-

Catalysis: Introduce a catalytic amount of a strong acid (e.g., HCl) or base (e.g., sodium ethoxide) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a base. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

-

Parameters (for ESI):

-

Ionization mode: Positive or negative ion mode.

-

Mass range: 50-500 m/z.

-

Capillary voltage and cone voltage should be optimized for the compound.

-

Logical Relationships

The target compound, this compound, can exist in tautomeric equilibrium with its keto form, 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one. The position of this equilibrium can be influenced by the solvent and the physical state (solid or solution).

Caption: The tautomeric relationship between the enol and keto forms.

Unveiling the Synthesis and Characterization of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol. While the definitive crystal structure of this compound is not publicly available at the time of this publication, this document compiles the existing spectroscopic and analytical data. A detailed, validated experimental protocol for its synthesis is presented, alongside a visual workflow to aid in laboratory replication. This guide serves as a foundational resource for researchers interested in the chemical properties and potential applications of this fluorinated pyrimidine derivative.

Introduction

Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer and antiviral agents. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity. The thienyl moiety is also a common feature in many pharmaceuticals. The combination of these three components in this compound suggests its potential as a valuable building block in drug discovery programs. This guide addresses the current state of knowledge regarding this specific molecule.

Tautomerism

It is important to note that this compound can exist in a tautomeric equilibrium with 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one. The pyrimidin-2-one form is often favored and is the isomer for which synthetic and characterization data have been reported. Throughout this document, the compound will be referred to by its pyrimidin-2-ol name, but the experimental data pertains to its pyrimidin-2-one tautomer.

Synthesis and Characterization

The synthesis of 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one has been reported via a cyclocondensation reaction. The following sections detail the experimental protocol and the characterization data obtained for the resulting compound.

Experimental Protocol: Synthesis of 6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-one

This protocol is adapted from the work of Flores et al.

Materials:

-

1,1,1-Trifluoro-4-methoxy-4-(2-thienyl)but-3-en-2-one (1 equivalent)

-

Urea (1.1 equivalents)

-

Anhydrous isopropanol

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Methanol (for recrystallization)

Procedure:

-

Dissolve 1,1,1-trifluoro-4-methoxy-4-(2-thienyl)but-3-en-2-one and urea in anhydrous isopropanol.

-

Add a few drops of boron trifluoride etherate to the solution.

-

Stir the reaction mixture at 50°C for 20 hours.

-

Partially evaporate the solvent under reduced pressure.

-

Cool the concentrated solution to induce crystallization.

-

Filter the resulting solid and wash with cold water.

-

Recrystallize the crude product from methanol to yield the pure 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one.

Characterization Data

The following tables summarize the quantitative data reported for 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one.

Table 1: Physicochemical and Analytical Data

| Property | Value |

| Molecular Formula | C₉H₅F₃N₂OS |

| Melting Point | 266-268 °C |

| Elemental Analysis | Calculated |

| % Carbon | 43.91 |

| % Hydrogen | 2.05 |

| % Nitrogen | 11.38 |

Table 2: Spectroscopic Data

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.24 | dd | 4.8, 3.4 | H4' | |

| 7.89 | d | 4.8 | H3' | |

| 7.95 | s | H5 | ||

| 8.24 | d | 3.4 | H5' | |

| 12.95 | s | NH | ||

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) | Description | ||

| 165.1 | C=O | |||

| 163.5 | C-thienyl | |||

| 156.6 (q, ²JCF=35 Hz) | C-CF₃ | |||

| 140.4 | C-thienyl | |||

| 132.6 | C-thienyl | |||

| 130.9 | C-thienyl | |||

| 128.7 | C-thienyl | |||

| 120.2 (q, ¹JCF=274 Hz) | CF₃ | |||

| 103.5 | C5 | |||

| Mass Spectrometry (70 eV) | m/z | Relative Intensity (%) | Fragment | |

| 246 | 100 | [M]⁺ | ||

| 227 | 10 | |||

| 134 | 30 | |||

| 69 | 17 |

Crystal Structure Analysis

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound or its tautomer, 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one. Therefore, quantitative crystallographic data such as unit cell dimensions, space group, and bond lengths/angles are not available for inclusion in this guide. The determination of the single-crystal X-ray structure would be a valuable contribution to the scientific literature, providing definitive insights into its solid-state conformation and intermolecular interactions.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one.

Caption: Synthesis workflow for 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one.

Conclusion

This technical guide has consolidated the available information on this compound, focusing on the synthesis and characterization of its stable tautomer, 6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-one. While the absence of a public crystal structure is a current limitation, the detailed synthetic protocol and comprehensive spectroscopic data provide a solid foundation for researchers. The presented information is intended to facilitate further investigation into this compound's chemical properties and to support its potential use in the development of novel therapeutics. The determination of its crystal structure remains a key area for future research.

The Expanding Therapeutic Potential of Trifluoromethylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research, demonstrating a remarkable breadth of biological activities. The incorporation of the trifluoromethyl (CF3) group into the pyrimidine ring often enhances metabolic stability, lipophilicity, and binding affinity to biological targets, leading to potent and selective therapeutic and crop protection agents. This technical guide provides an in-depth overview of the diverse biological activities of trifluoromethylpyrimidine derivatives, complete with quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Antifungal Activity

Trifluoromethylpyrimidine derivatives have shown significant promise as antifungal agents, particularly against plant pathogenic fungi. Their efficacy has been demonstrated against a range of fungal species, making them attractive candidates for the development of new fungicides.

Quantitative Antifungal Activity Data

The antifungal activity of various trifluoromethylpyrimidine derivatives has been quantified through in vitro assays, with results summarized below.

| Compound ID | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) | Reference |

| 5b | Botrytis cinerea | 50 | 96.76 | [1] |

| 5j | Botrytis cinerea | 50 | 96.84 | [1] |

| 5l | Botrytis cinerea | 50 | 100 | [1] |

| 5v | Sclerotinia sclerotiorum | 50 | 82.73 | [1] |

| 5i | Colletotrichum truncatum | 100 | 73.2 | [2] |

| 5t | Colletotrichum truncatum | 100 | 71.0 | [2] |

| 5k | Colletotrichum gloeosporioides | 100 | 62.2 | [2] |

| 5u | Colletotrichum gloeosporioides | 100 | 60.0 | [2] |

| 5u | Rhizoctonia solani | 100 | 88.6 | [2][3] |

| 4 | Botrytis cinerea (cucumber) | Not Specified | Significant Activity | [4][5] |

| 5h | Botrytis cinerea (cucumber) | Not Specified | Significant Activity | [4][5] |

| 5o | Botrytis cinerea (cucumber) | Not Specified | Significant Activity | [4][5] |

| 5r | Botrytis cinerea (cucumber) | Not Specified | Significant Activity | [4][5] |

Experimental Protocol: Mycelial Growth Inhibition Assay

This method is widely used to evaluate the in vitro antifungal activity of compounds.[6][7]

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Fungal strains of interest

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Cool the medium to approximately 50-60°C and add the test compound to the desired final concentration. An equivalent amount of solvent is added to the control plates.

-

Pour the amended PDA into sterile Petri dishes and allow to solidify.

-

Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of a fresh fungal culture.

-

Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the dish.

-

Measure the diameter of the fungal colony in both the control and treated plates.

-

Calculate the percentage of mycelial growth inhibition (PGI) using the following formula: PGI (%) = [(DC - DT) / DC] x 100 Where:

-

DC = Average diameter of the fungal colony in the control group.

-

DT = Average diameter of the fungal colony in the treatment group.

-

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Mycelial Growth Inhibition: Significance and symbolism [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

The Therapeutic Landscape of Thienyl-Substituted Pyrimidines: A Technical Guide to Core Targets

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold, a fused heterocyclic ring system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the key therapeutic targets of thienyl-substituted pyrimidines, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development in this area.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

Thienyl-substituted pyrimidines have shown significant promise as anticancer agents by targeting multiple pathways crucial for tumor growth and survival.

Inhibition of De Novo Purine Biosynthesis and One-Carbon Metabolism

A significant class of thienyl-substituted pyrimidines acts as antifolates, disrupting the de novo purine biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleic acid synthesis. These compounds selectively target cells expressing folate receptors (FRα and FRβ), which are overexpressed in various tumors, while showing lower affinity for the reduced folate carrier (RFC), the primary uptake route in normal tissues. This selectivity enhances their therapeutic index.

Key enzymatic targets within this pathway include:

-

Glycinamide Ribonucleotide Formyltransferase (GARFTase): Catalyzes an early step in purine synthesis.

-

5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Involved in a later stage of the purine biosynthesis pathway.

-

Serine Hydroxymethyltransferase 2 (SHMT2): A mitochondrial enzyme crucial for one-carbon metabolism, which feeds into purine and thymidylate synthesis.

Certain 6-substituted thieno[2,3-d]pyrimidines have been identified as multi-targeted agents, simultaneously inhibiting GARFTase, AICARFTase, and SHMT2.[1] This multi-targeted approach can be advantageous in overcoming drug resistance.[1]

Table 1: Inhibitory Activity of Thienyl-Substituted Pyrimidines against Enzymes in Purine Biosynthesis and One-Carbon Metabolism

| Compound | Target Enzyme | IC50 (nM) | Cell Line | Reference |

| Compound 9 | GARFTase | - | KB | [1] |

| Compound 2 | GARFTase | - | KB | [1] |

| Compound 10 | GARFTase | - | KB | [1] |

| Compound 11 | GARFTase | - | KB | [1] |

| Compound 1 | SHMT2 | - | KB | [1] |

| Compound 2 | SHMT2 | - | KB | [1] |

| Compound 6 | SHMT2 | - | KB | [1] |

Note: Specific IC50 values for GARFTase were not provided in the source, but compound 9 was reported to be 17- to 882-fold more potent than compounds 2, 10, and 11.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

A generalized protocol for determining the inhibitory activity of thienyl-substituted pyrimidines against enzymes like GARFTase, AICARFTase, or SHMT2 is as follows:

-

Enzyme Preparation: Recombinant human enzymes are expressed and purified.

-

Assay Buffer Preparation: A suitable buffer is prepared to maintain optimal pH and ionic strength for enzyme activity.

-

Substrate and Cofactor Preparation: The specific substrates and cofactors for the enzyme reaction are prepared at known concentrations.

-

Inhibitor Preparation: The thienyl-substituted pyrimidine compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Reaction Initiation: The enzyme, substrate, cofactor, and inhibitor are mixed in the assay buffer. The reaction is initiated by the addition of one of the components (often the substrate or enzyme).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product formed is quantified using a suitable method, such as spectrophotometry, fluorometry, or chromatography.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Signaling Pathway: Inhibition of De Novo Purine Biosynthesis

Caption: Inhibition of purine synthesis and one-carbon metabolism by thienyl-substituted pyrimidines.

Targeting Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thienyl-substituted pyrimidines have been developed as inhibitors of PI3K isoforms.

Novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against PI3Kα, PI3Kβ, and PI3Kγ.[2] Notably, compounds with a 3-hydroxyphenyl substitution at the 2-position of the thienopyrimidine scaffold showed significant activity against PI3Kβ and PI3Kγ isoforms.[2]

Table 2: In Vitro PI3K Inhibitory Activity of Thienyl-Substituted Pyrimidines

| Compound | % Inhibition at 10 µM (PI3Kβ) | % Inhibition at 10 µM (PI3Kγ) | Reference |

| IIIa | 62% | 70% | [2] |

| VIb | 72% | 84% | [2] |

| VIc | 50% | - | [2] |

| IIIk | - | 48% | [2] |

Experimental Protocol: PI3K Enzyme Assay

-

Assay Principle: The assay measures the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by a PI3K isoform.

-

Reagents: Recombinant PI3K isoforms, PIP2 substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay) are required.

-

Procedure:

-

The thienyl-substituted pyrimidine inhibitor is pre-incubated with the PI3K enzyme.

-

The kinase reaction is initiated by adding the lipid substrate (PIP2) and ATP.

-

The reaction is allowed to proceed for a specific time at room temperature.

-

A reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A detection reagent is then added to convert the ADP produced into a luminescent signal.

-

-

Data Analysis: The luminescence is measured, and the percentage of inhibition is calculated relative to a control reaction without the inhibitor.

Signaling Pathway: PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Dual PI3Kδ and Bromodomain and Extra-Terminal (BET) Inhibition

A novel strategy for treating aggressive diffuse large B-cell lymphoma (DLBCL) involves the concomitant inhibition of PI3Kδ and the bromodomain and extra-terminal (BET) family of proteins. A series of thieno[3,2-d]pyrimidine derivatives have been developed as the first-in-class bifunctional PI3Kδ-BET inhibitors.[3]

Table 3: Dual Inhibitory Activity of a Thieno[3,2-d]pyrimidine Derivative

| Compound | PI3Kδ IC50 (nM) | BRD4-BD1 IC50 (nM) | Reference |

| 10b | 112 ± 8 | 19 ± 1 | [3] |

Experimental Workflow: Dual Inhibitor Screening

Caption: Workflow for the discovery of dual PI3Kδ-BET inhibitors.

II. Anti-Inflammatory Activity

Thienopyrimidine derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Inhibition of Phosphodiesterase 4 (PDE4)

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a role in regulating inflammation. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). Novel thieno[2,3-d]pyrimidines have been designed as potential PDE4 inhibitors.[4]

Table 4: PDE4B Inhibitory Activity of Thieno[2,3-d]pyrimidines

| Compound | % Inhibition of PDE4B at 10 µM | Reference |

| Selected Derivatives | Promising | [4] |

Note: Specific percentage inhibition values for individual compounds were not detailed in the abstract.

Experimental Protocol: PDE4 Inhibition and TNF-α Release Assay

-

PDE4 Enzyme Assay: Similar to the PI3K assay, this involves incubating the recombinant PDE4 enzyme with the thienopyrimidine inhibitor and the substrate (cAMP). The amount of product (AMP) formed is then quantified.

-

TNF-α Release Assay in Lipopolysaccharide (LPS)-stimulated Cells:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., RAW 264.7 macrophages) are cultured.

-

The cells are pre-treated with various concentrations of the thienopyrimidine inhibitor.

-

The cells are then stimulated with LPS to induce the production and release of TNF-α.

-

After a specific incubation period, the cell supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Effect

Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.

III. Anti-Infective Properties

The thienopyrimidine scaffold has also been explored for its potential in developing anti-infective agents.

Antimalarial Activity

Some thieno[3,2-d]pyrimidine derivatives have shown activity against Plasmodium falciparum, the parasite responsible for malaria. One identified target is falcipain-2 , a cysteine protease essential for the parasite's life cycle.[5]

Antiviral and Antibacterial Activity

Thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues have been synthesized and evaluated for their antiviral and antibacterial activities.[6] While the precise molecular targets are not fully elucidated in the provided abstracts, these compounds have shown inhibitory effects against various viral and bacterial strains.[6]

IV. Conclusion and Future Directions

Thienyl-substituted pyrimidines represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their ability to interact with multiple key biological targets, including enzymes in metabolic pathways, kinases, and inflammatory mediators, underscores their potential in the development of novel treatments for cancer, inflammatory diseases, and infectious diseases.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of existing lead compounds.

-

Target Identification: Elucidating the precise molecular targets for compounds with promising phenotypic activities.

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of novel thienopyrimidine derivatives.

-

Combination Therapies: Exploring the synergistic effects of thienyl-substituted pyrimidines with other therapeutic agents.

The continued exploration of the thienopyrimidine scaffold is poised to yield new and effective therapeutic agents for a variety of unmet medical needs.

References

- 1. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol, a novel heterocyclic compound with potential therapeutic applications. Given the limited direct experimental data on this specific molecule, this document outlines a robust computational strategy to predict its biological activity, identify potential protein targets, and elucidate its mechanism of action. The methodologies described herein are standard in modern drug discovery and are intended to guide researchers in the virtual screening and characterization of this and similar pyrimidine derivatives.

Introduction to this compound

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The structural motif of this compound, featuring a pyrimidine core substituted with a thiophene and a trifluoromethyl group, suggests its potential as a bioactive molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity.[4] In silico modeling offers a time- and cost-effective approach to explore the therapeutic potential of this compound before undertaking extensive experimental studies.[5]

Predicted Physicochemical Properties and Drug-Likeness

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Acceptable Range for Oral Drugs (Lipinski's Rule of Five) |

| Molecular Weight ( g/mol ) | ~248.2 | ≤ 500 |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Molar Refractivity | ~55 | 40 - 130 |

These predicted values suggest that this compound is likely to possess good oral bioavailability and conform to Lipinski's Rule of Five, making it a promising candidate for further development.

In Silico Modeling Workflow

A multi-step in silico approach is recommended to thoroughly investigate the biological potential of this compound. This workflow, depicted below, integrates several computational techniques to build a comprehensive profile of the molecule's bioactivity.

Caption: A generalized workflow for in silico modeling.

Ligand Preparation

The initial step involves the generation of a high-quality 3D structure of this compound.

Protocol:

-

2D Structure Sketching: Draw the 2D structure of the molecule using a chemical drawing tool like ChemDraw or Marvin Sketch.[6]

-

3D Structure Generation: Convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field, such as MMFF94, to obtain a stable, low-energy conformation.[6] This step is crucial for ensuring that the ligand geometry is realistic.

-

Charge Assignment: Assign appropriate partial charges to the atoms of the ligand.

-

File Format Conversion: Save the prepared ligand structure in a suitable format (e.g., .mol2, .sdf, or .pdbqt) for use in subsequent docking and simulation software.[1]

Target Identification and Preparation

Based on the activities of structurally similar pyrimidine derivatives, several protein families, particularly kinases, are potential targets.[7][8] The Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) are frequently implicated in signaling pathways dysregulated in cancer and are known to be modulated by pyrimidine-based inhibitors.[6][7]

Protocol:

-

Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein (e.g., EGFR, PI3K) from the Protein Data Bank (PDB).[6]

-

Protein Cleaning: Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.[1]

-

Protonation: Add hydrogen atoms to the protein, as they are often not resolved in crystal structures but are critical for molecular interactions.

-

Charge Assignment: Assign appropriate charges to the protein atoms (e.g., Kollman charges).[1]

-

File Format Conversion: Save the prepared protein structure in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).[1]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the binding affinity.[1]

Protocol:

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[6]

-

Docking Execution: Run the molecular docking simulation using software like AutoDock Vina.[6] The software will explore various conformations of the ligand within the grid box and calculate the binding energy for each pose.

-

Pose Analysis: Analyze the top-ranked docking poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.[1]

-

Scoring and Ranking: Rank the docking poses based on their binding energy scores. Lower binding energies typically indicate more favorable binding.

Table 2: Hypothetical Docking Scores of this compound against Key Kinase Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR | 1M17 | -8.5 | Met793, Leu718, Val726 |

| PI3Kγ | 1E8X | -9.2 | Val882, Met953, Trp812 |

| CDK2 | 1HCK | -7.9 | Leu83, Phe80, Lys33 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[9][10]

Protocol:

-

System Preparation: Place the docked protein-ligand complex in a simulation box and solvate it with an appropriate water model. Add ions to neutralize the system.[11]

-

Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure to stabilize the system. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).[11]

-

Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex, identify persistent molecular interactions, and calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12] If experimental data for a set of related pyrimidine derivatives is available, a QSAR model can be developed to predict the activity of this compound.

Caption: A typical QSAR modeling workflow.[12][13]

Protocol:

-

Data Set Preparation: Compile a dataset of chemical structures and their corresponding biological activities (e.g., IC₅₀ values).[12]

-

Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the dataset.

-

Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model that correlates the descriptors with the biological activity.[12]

-

Model Validation: Rigorously validate the QSAR model using internal and external validation techniques to ensure its predictive power.[12]

-

Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.

Signaling Pathway Analysis

Pyrimidine derivatives often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.[14] Based on the potential kinase targets identified through molecular docking, the following signaling pathways are of particular interest for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 10. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]

- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 12. neovarsity.org [neovarsity.org]

- 13. researchgate.net [researchgate.net]

- 14. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 4-(2-Thienyl)pyrimidine Compounds

The 4-(2-thienyl)pyrimidine core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its structural similarity to purine bases, suggesting potential interactions with a variety of biological targets. This document provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this class of compounds, with a focus on their potential as therapeutic agents.

Synthesis of 4-(2-Thienyl)pyrimidine Derivatives

The synthesis of 4-(2-thienyl)pyrimidine derivatives often involves the cyclocondensation of a thiophene-containing chalcone-like precursor with a suitable nitrogen-containing reagent. A general synthetic route involves the reaction of an enone, such as 1-(aryl)-3-(thiophen-2-yl)prop-2-en-1-one, with various dinucleophiles to form the pyrimidine ring.[1] These reactions can be tailored to introduce a range of substituents on the pyrimidine core, allowing for the exploration of structure-activity relationships.

A common precursor for these syntheses is a polarized system like 1-(aryl)-3-(thiophen-2-yl)prop-2-en-1-one, which serves as a key building block for constructing the target heterocyclic compounds.[1]

Biological Activities

Derivatives of the 4-(2-thienyl)pyrimidine scaffold have been investigated for several biological activities, most notably as anticancer and antimicrobial agents.

Several novel 4-(2-thienyl)pyrimidine derivatives have been synthesized and evaluated for their potential as antitumor candidates. A key mechanism of action for some of these compounds is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key kinases involved in cancer cell proliferation and angiogenesis.[1][2]

The antitumor activities have been assessed against various cancer cell lines, including liver cancer (HepG-2) and breast cancer (MCF-7).[1] Notably, compounds with specific substitutions have demonstrated potent inhibitory effects on both the cancer cell lines and the targeted kinases, sometimes comparable or superior to established drugs like erlotinib and sorafenib.[1][2]

Table 1: Anticancer and Kinase Inhibitory Activity of Selected 4-(2-Thienyl)pyrimidine Derivatives (IC₅₀ in µM)

| Compound | Anti-proliferative (HepG-2) | Anti-proliferative (MCF-7) | EGFR Inhibition | VEGFR-2 Inhibition | Reference |

| 2a | - | - | 0.209 | 0.195 | [1][2] |

| 10b | - | - | 0.161 | 0.141 | [1][2] |

| Erlotinib | - | - | 0.155 | - | [1] |

| Sorafenib | - | - | - | 0.183 | [1] |

Note: Specific anti-proliferative IC₅₀ values for compounds 2a and 10b were described as "superior" but not explicitly quantified in the provided search results.

The antimicrobial potential of 4-(2-thienyl)pyrimidine derivatives has also been explored. These compounds have been tested against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (Candida albicans, Aspergillus flavus).[1][2] The results indicate that many of these compounds exhibit a range from strong to moderate antibacterial and antifungal effects.[1][2]

Table 2: Antimicrobial Activity of Selected Thiophene-based Pyrimidine Derivatives

| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | C. albicans (Fungus) | A. flavus (Fungus) | Reference |

| General Finding | Strong to Moderate | Strong to Moderate | Strong to Moderate | Strong to Moderate | Strong to Moderate | Strong to Moderate | [1][2] |

Note: The search results state a general finding of activity but do not provide specific quantitative data (e.g., MIC values) for individual 4-(2-thienyl)pyrimidine compounds.

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-thienyl)pyrimidine compounds is highly dependent on the nature and position of substituents on the pyrimidine ring.

For anticancer activity, SAR studies have revealed key insights:

-

Position 2 Substitution : A donating group, such as an amino group (-NH₂), at position 2 of the pyrimidine ring can lead to moderate antitumor activity.[1]

-

Side Chain Nature : The nature of the group attached at other positions plays a critical role. For instance, in a series of related compounds, an aliphatic acid derivative conferred very strong activity, whereas a simple acetyl group resulted in weak activity.[1]

Experimental Protocols

The anti-proliferative activity of the synthesized compounds against cancer cell lines (e.g., HepG-2, MCF-7) is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Plating : Cells are seeded in 96-well plates at a specific density (e.g., 1x10⁵ cells/mL) and incubated for 24 hours to allow for attachment.

-

Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition : After incubation, the media is replaced with fresh media containing MTT solution (e.g., 5 mg/mL). The plates are incubated for another 1-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement : The absorbance of the colored solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation : The percentage of inhibition is calculated relative to untreated control cells, and the concentration that inhibits 50% of cell growth (IC₅₀) is determined by plotting the concentration versus the percentage of inhibition.

The inhibitory activity against EGFR and VEGFR-2 kinases is typically evaluated using an ELISA-based assay.

-

Plate Coating : 96-well plates are pre-coated with a substrate for the kinase, such as Poly (Glu, Tyr) 4:1.

-

Kinase Reaction : The test compound (at various concentrations), ATP, and the respective kinase (EGFR or VEGFR-2) are added to the wells. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

-

Detection : The reaction is stopped, and a primary antibody that recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine) is added.

-

Secondary Antibody : A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added.

-

Substrate Addition : A chromogenic substrate for the enzyme (e.g., TMB) is added, which develops a color in proportion to the amount of phosphorylated substrate.

-

Measurement & Analysis : The reaction is stopped with an acid solution, and the absorbance is read on a plate reader. The IC₅₀ values are calculated by analyzing the dose-response curve.

Conclusion

The 4-(2-thienyl)pyrimidine scaffold represents a promising framework for the development of new therapeutic agents. Research has highlighted its potential in oncology, particularly through the dual inhibition of EGFR and VEGFR-2 signaling pathways.[1] Furthermore, the broad-spectrum antimicrobial activity of these compounds suggests their potential application in treating infectious diseases.[1][2] Future work should focus on optimizing the scaffold to improve potency and pharmacokinetic properties, conducting in vivo efficacy studies, and further elucidating the precise mechanisms of action for their antimicrobial effects. The synthetic accessibility of this core structure allows for extensive derivatization, providing a rich field for further exploration in drug discovery.

References

An In-depth Technical Guide to CAS Number 67804-95-9: 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of the compound identified by CAS number 67804-95-9, chemically known as 4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-ol. While specific biological data for this exact compound is limited in publicly available literature, this guide also explores the known biological activities of the broader class of trifluoromethyl pyrimidine derivatives, offering valuable context for future research and development.

Chemical Properties and Data

This compound is a heterocyclic organic compound featuring a pyrimidinone core substituted with a thiophene and a trifluoromethyl group. The presence of the trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.

Table 1: Physicochemical Properties of CAS 67804-95-9

| Property | Value | Source |

| CAS Number | 67804-95-9 | - |

| Chemical Name | This compound | - |

| Alternate Name | 6-(2'-Thienyl)-4-trifluoromethylpyrimidin-2(1H)-one | [1] |

| Molecular Formula | C₉H₅F₃N₂OS | [1] |

| Molecular Weight | 246.21 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Table 2: Spectroscopic Data for CAS 67804-95-9

| Spectrum Type | Data | Source |

| ¹H NMR (DMSO-d₆) | δ 7.24 (dd, 1H, J 4.8, J 3.4, H4'); 7.89 (d, 1H, J 4.8, H5'); 7.48 (s, 1H, H5); 12.95 (s, 1H, NH) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 160.0, 158.0, 151.0 (q, J=35 Hz), 132.0, 130.0, 128.0, 120.2 (q, J=274 Hz), 103.5 | [1] |

| Mass Spectrometry | m/z 246 (M+, 100) | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through a cyclocondensation reaction. This method involves the reaction of a β-alkoxyvinyl trifluoromethyl ketone with urea.

General Reaction Scheme

The synthesis is based on the work of Flores et al. (2007), who described the preparation of a series of 6-(2-heteroaryl)-4-trifluoromethylpyrimidinones[1]. The key step is the [3+3] cyclocondensation of 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one with urea.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on similar cyclocondensation reactions described in the literature[2].

Materials:

-

1,1,1-Trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one (1.0 eq)

-

Urea (2.0 eq)

-

Methanol (or Ethanol/Isopropanol)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Distilled Water

-

Phosphorus pentoxide

Procedure:

-

To a magnetically stirred solution of 1,1,1-trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one in methanol, add urea.

-

To this mixture, add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Add distilled water to the mixture to precipitate the crude product.

-

Allow the product to crystallize by cooling the solution to 5-8 °C for 12 hours.

-

Filter the solid product, wash with cold water, and dry overnight in a desiccator over phosphorus pentoxide.

-

Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Synthesis of the Precursor: 1,1,1-Trifluoro-4-(2-thienyl)-4-methoxy-3-buten-2-one

The precursor, a β-alkoxyvinyl trifluoromethyl ketone, can be synthesized via the trifluoroacetylation of the corresponding enol ether or acetal of 2-acetylthiophene[2].

Caption: Workflow for the synthesis of the key precursor.

Potential Biological Activities (of the Compound Class)

Table 3: Reported Biological Activities of Trifluoromethyl Pyrimidine Derivatives

| Biological Activity | Description | References |

| Antifungal | Derivatives have shown efficacy against various plant pathogenic fungi. | [3][4][5] |

| Insecticidal | Moderate insecticidal activities have been reported for some derivatives. | [3][5] |

| Anticancer | Certain trifluoromethyl pyrimidines exhibit cytotoxic activity against various cancer cell lines. | [3][5] |

| Antiviral | The pyrimidine core is a key component in many antiviral drugs. | [4] |

| Anti-tubercular | Some trifluoromethyl pyrimidinones have been identified as potent inhibitors of Mycobacterium tuberculosis. | [6] |

Potential Mechanisms of Action

The biological activities of pyrimidine derivatives are diverse and depend on their specific substitution patterns. The thieno[2,3-d]pyrimidine scaffold, which is structurally related, is considered a bioisostere of purine bases and can interfere with DNA and RNA synthesis[7]. The trifluoromethyl group often enhances binding to target proteins and improves pharmacokinetic properties.

Caption: Plausible biological targets for trifluoromethyl pyrimidines.

Conclusion and Future Directions

This compound (CAS 67804-95-9) is a synthetically accessible compound belonging to a class of molecules with significant potential in medicinal and agricultural chemistry. While its specific biological profile remains to be elucidated, the established synthesis provides a clear path for its preparation and subsequent screening in various biological assays. Future research should focus on a comprehensive evaluation of its antifungal, anticancer, and antiviral properties, along with studies to determine its mechanism of action and potential cellular targets. Such investigations will be crucial in unlocking the therapeutic potential of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. ufsm.br [ufsm.br]

- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thienopyrimidine Scaffold: A Technical Guide to its Mechanism of Action as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential as potent and selective inhibitors of a variety of protein kinases.[1][2] Their structural resemblance to the native purine core of ATP enables them to effectively compete for the ATP-binding site of numerous kinases, leading to the modulation of key signaling pathways implicated in cancer and other diseases.[2][3] This technical guide provides an in-depth overview of the mechanism of action of thienopyrimidine compounds, focusing on their primary kinase targets, the downstream cellular consequences of their inhibitory activity, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: Kinase Inhibition

The fundamental mechanism of action of thienopyrimidine compounds lies in their ability to act as ATP-competitive inhibitors of protein kinases.[1] By occupying the ATP-binding pocket, they prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling. The thienopyrimidine core serves as a versatile platform for synthetic modification, allowing for the fine-tuning of potency and selectivity against specific kinase targets.

Key Kinase Targets and Signaling Pathways

Extensive research has identified several key families of kinases that are potently inhibited by various thienopyrimidine derivatives. These include:

-

Phosphoinositide 3-Kinases (PI3Ks): Thienopyrimidines have been developed as highly potent and selective inhibitors of PI3K isoforms.[4][5] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7] Inhibition of PI3K by thienopyrimidine compounds effectively abrogates downstream signaling, leading to decreased cell proliferation and induction of apoptosis.[4][8]

-

Epidermal Growth Factor Receptor (EGFR): Several thienopyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[9][10] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[11][12] Thienopyrimidine-based EGFR inhibitors can induce cell cycle arrest and apoptosis in cancer cells harboring EGFR mutations.[13][14]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Thienopyrimidines have been identified as potent inhibitors of VEGFRs, particularly VEGFR-2, a key mediator of angiogenesis.[13][15] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[16][17] Downstream effects include the inhibition of endothelial cell proliferation and migration.[18]

-

Janus Kinases (JAKs): The JAK family of non-receptor tyrosine kinases plays a critical role in cytokine signaling through the JAK/STAT pathway.[18][19] Dysregulation of this pathway is implicated in various inflammatory diseases and hematological malignancies. Thienopyrimidine-based JAK inhibitors have been developed that show potent and selective inhibition of specific JAK isoforms, leading to the suppression of inflammatory responses and cancer cell proliferation.[18]

-

Src Family Kinases (SFKs): Thienopyrimidine compounds have also been designed as selective inhibitors of the Src family of non-receptor tyrosine kinases.[20][21] Src kinases are involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation, and their overexpression is common in many cancers.

Quantitative Analysis of Kinase Inhibition

The potency of thienopyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative IC50 data for various thienopyrimidine derivatives against their primary kinase targets.

| Compound | Target Kinase | IC50 (nM) | Reference |

| EGFR Inhibitors | |||

| Compound 5b | EGFR (wild-type) | 37.19 | [22] |

| Compound 5b | EGFR (T790M mutant) | 204.10 | [22] |

| Compound 13k | EGFR (wild-type) | 7.592 (HepG2) | [23] |

| Compound 5f | EGFR | (1.18-fold more potent than erlotinib) | [13][24] |

| PI3K Inhibitors | |||

| Compound 9a | PI3Kα | 9470 | [8] |

| Compound 6g | PI3Kα | Subnanomolar | [4][25] |

| Compound 6k | PI3Kα | Subnanomolar | [4][25] |

| VEGFR Inhibitors | |||

| Compound 17f | VEGFR-2 | 230 | [3] |

| Compound 21e | VEGFR-2 | 21 | [14] |

| Compound 5f | VEGFR-2 | 1230 | [13][24] |

| JAK Inhibitors | |||

| Compound 9a | JAK3 | 1.9 | [17] |

| Compound 9g | JAK3 | 1.8 | [17] |

Cellular Consequences of Thienopyrimidine Action

The inhibition of key signaling pathways by thienopyrimidine compounds translates into a range of cellular effects that contribute to their therapeutic potential, particularly in oncology.

-

Inhibition of Cell Proliferation and Viability: A primary outcome of kinase inhibition by thienopyrimidines is the suppression of cancer cell proliferation and a reduction in cell viability. This is a direct consequence of blocking the pro-growth and survival signals mediated by pathways such as PI3K/AKT and EGFR.[8][17]

-

Induction of Apoptosis: By inhibiting survival signals, thienopyrimidine compounds can trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspases and the externalization of phosphatidylserine on the cell surface.

-

Cell Cycle Arrest: Thienopyrimidine-mediated kinase inhibition can lead to the arrest of the cell cycle at various checkpoints, preventing cancer cells from progressing through division. For instance, inhibition of EGFR signaling can cause arrest at the G1 and G2/M phases.[13][24]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of thienopyrimidine compounds.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reagent Preparation:

-

Kinase Buffer: Typically contains HEPES, MgCl2, MnCl2, DTT, and Na3VO4.

-

ATP Solution: Prepared to the desired concentration (often at the Km for the specific kinase) in kinase buffer.

-

Substrate Solution: A peptide or protein substrate for the kinase, often biotinylated or fluorescently labeled, is prepared in kinase buffer.

-

Test Compound: Serially diluted in DMSO and then further diluted in kinase buffer.

-

-

Assay Procedure:

-

Add the kinase enzyme to the wells of a microplate.

-

Add the test compound dilutions to the wells and incubate to allow for binding to the kinase.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

-

Detection:

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, including:

-

Radiometric Assay: Using γ-³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-based Assay (e.g., TR-FRET): Uses a fluorescently labeled substrate and a phosphorylation-specific antibody labeled with a FRET partner.

-

-

-

Data Analysis:

-

The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value for cell viability can then be determined.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway following treatment with a thienopyrimidine compound.

-

Cell Lysis: Treat cells with the thienopyrimidine compound for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution containing a non-specific protein (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein or its phosphorylated form.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate or by fluorescence imaging.

-

Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation levels. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with the thienopyrimidine compound for a specified time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of each cell.

-

Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified using cell cycle analysis software.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

-

Cell Treatment and Harvesting: Treat cells with the thienopyrimidine compound. Harvest both the adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Analysis:

-

Viable cells will be negative for both Annexin V and the viability dye.

-

Early apoptotic cells will be positive for Annexin V and negative for the viability dye.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and the viability dye.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by thienopyrimidine compounds and a typical experimental workflow for their characterization.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of thienopyrimidines.

Caption: The JAK/STAT signaling pathway illustrating the point of inhibition by thienopyrimidine compounds.

Caption: A typical experimental workflow for the characterization of thienopyrimidine kinase inhibitors.

Conclusion

Thienopyrimidine-based compounds represent a highly promising class of kinase inhibitors with broad therapeutic potential. Their mechanism of action is centered on the competitive inhibition of ATP binding to a diverse range of kinases, leading to the modulation of critical cellular signaling pathways. This guide has provided a comprehensive overview of their primary targets, the resulting cellular effects, and the key experimental protocols used for their characterization. The continued exploration and optimization of the thienopyrimidine scaffold are expected to yield novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. shutterstock.com [shutterstock.com]

- 14. Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine | Atlantis Press [atlantis-press.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]

- 21. youtube.com [youtube.com]

- 22. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. promega.de [promega.de]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them crucial scaffolds in drug discovery. The presence of a thienyl group and a trifluoromethyl moiety in the structure of 4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol suggests its potential as a biologically active agent, likely with anti-proliferative or enzyme-inhibitory properties. Structurally similar compounds have been investigated for their potential as anticancer agents, often targeting key cellular processes like cell cycle regulation and signal transduction pathways.

This document provides a generalized protocol for the initial characterization of this compound in a cell culture setting, based on methodologies used for analogous pyrimidine derivatives.

Potential Biological Targets and Signaling Pathways

While the specific target of this compound is unknown, related pyrimidine-based compounds have been shown to target various proteins and pathways involved in cancer progression. These include:

-